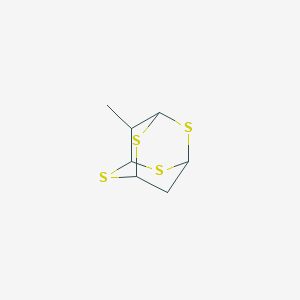
9-Methyl-2,4,6,8-tetrathiaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,4,6,8-tetrathiaadamantane, also known as MeTAA, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. MeTAA is a member of the adamantane family of compounds, which are known for their unique molecular structures and properties.
Mechanism Of Action
The mechanism of action of 9-Methyl-2,4,6,8-tetrathiaadamantane is not well understood, but it is believed to interact with sulfur-containing proteins and enzymes in the body. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to inhibit the activity of certain enzymes, which may have implications for the development of new drugs and therapies.
Biochemical And Physiological Effects
9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 9-Methyl-2,4,6,8-tetrathiaadamantane has also been shown to have anti-inflammatory properties, which may be useful in the development of new anti-inflammatory drugs.
Advantages And Limitations For Lab Experiments
9-Methyl-2,4,6,8-tetrathiaadamantane has several advantages for use in laboratory experiments, including its unique molecular structure and properties. 9-Methyl-2,4,6,8-tetrathiaadamantane is also relatively stable and easy to handle, making it a useful compound for a variety of experiments. However, 9-Methyl-2,4,6,8-tetrathiaadamantane is also highly reactive and can be difficult to synthesize, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 9-Methyl-2,4,6,8-tetrathiaadamantane. One area of interest is the development of new materials and catalysts based on 9-Methyl-2,4,6,8-tetrathiaadamantane. 9-Methyl-2,4,6,8-tetrathiaadamantane may also have potential applications in the development of new drugs and therapies for a range of diseases. Further research is needed to fully understand the mechanism of action of 9-Methyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields.
Synthesis Methods
9-Methyl-2,4,6,8-tetrathiaadamantane can be synthesized through a variety of methods, including the reaction of 1,3,5,7-tetrathiaadamantane with methyl iodide or the reaction of 1,3,5,7-tetrathiaadamantane with dimethyl sulfate in the presence of a base. The synthesis of 9-Methyl-2,4,6,8-tetrathiaadamantane is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
9-Methyl-2,4,6,8-tetrathiaadamantane has been studied for its potential applications in various scientific fields, including materials science, catalysis, and organic synthesis. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to exhibit unique electronic and structural properties that make it useful in the development of new materials and catalysts.
properties
CAS RN |
17837-57-9 |
|---|---|
Product Name |
9-Methyl-2,4,6,8-tetrathiaadamantane |
Molecular Formula |
C7H10S4 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
9-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H10S4/c1-3-6-8-4-2-5(10-6)11-7(3)9-4/h3-7H,2H2,1H3 |
InChI Key |
ZVKPQIPHEBQFKW-UHFFFAOYSA-N |
SMILES |
CC1C2SC3CC(S2)SC1S3 |
Canonical SMILES |
CC1C2SC3CC(S2)SC1S3 |
synonyms |
9-Methyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




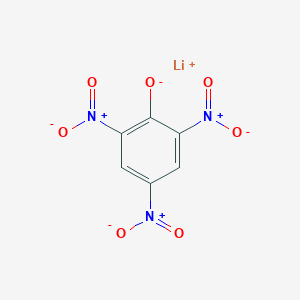
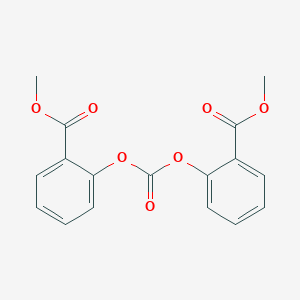
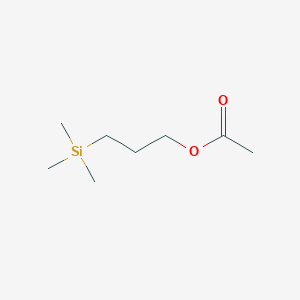
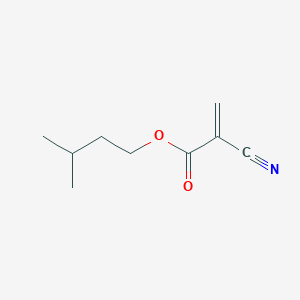
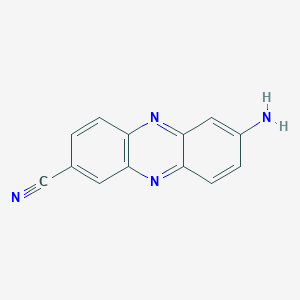
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)






![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)